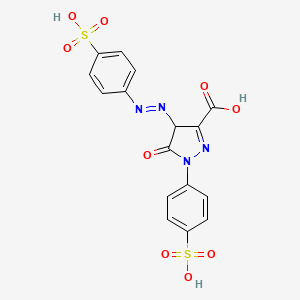
Tartrazine acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is also referred to as E number E102, C.I. 19140, FD&C Yellow 5, Yellow 5 Lake, Acid Yellow 23, and Food Yellow 4 . This compound is widely used in various industries, including food, pharmaceuticals, and cosmetics, due to its vibrant color and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tartrazine acid is synthesized through a multi-step chemical process. The primary synthetic route involves the diazotization of sulfanilic acid followed by coupling with 3-carboxy-1-(4-sulfophenyl)-5-pyrazolone . The reaction conditions typically include an acidic medium to facilitate the diazotization process and a controlled temperature to ensure the stability of the intermediate compounds .
Industrial Production Methods: In industrial settings, this compound is produced in large quantities using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of high-performance liquid chromatography (HPLC) and other analytical techniques to monitor the reaction progress and ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Tartrazine acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: The compound can be reduced using reducing agents like sodium dithionite or zinc in acidic medium.
Substitution: Substitution reactions can occur at the azo group or the sulfonate groups, often facilitated by nucleophilic reagents.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as hydroxylated or aminated compounds, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Tartrazine acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of tartrazine acid involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Sunset Yellow FCF: Another azo dye used as a food coloring agent.
Allura Red AC: A red azo dye used in food and cosmetics.
Amaranth: A red azo dye used in food and pharmaceuticals.
Comparison: Tartrazine acid is unique due to its vibrant yellow color and stability under various conditions . Compared to other azo dyes, it has a broader range of applications and is more widely used in the food industry . like other azo dyes, it can cause allergic reactions and other health issues in sensitive individuals .
Propriétés
Numéro CAS |
34175-08-1 |
|---|---|
Formule moléculaire |
C16H12N4O9S2 |
Poids moléculaire |
468.4 g/mol |
Nom IUPAC |
5-oxo-1-(4-sulfophenyl)-4-[(4-sulfophenyl)diazenyl]-4H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C16H12N4O9S2/c21-15-13(18-17-9-1-5-11(6-2-9)30(24,25)26)14(16(22)23)19-20(15)10-3-7-12(8-4-10)31(27,28)29/h1-8,13H,(H,22,23)(H,24,25,26)(H,27,28,29) |
Clé InChI |
RFKITWRHKUYMRJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C(=O)O)S(=O)(=O)O |
Numéros CAS associés |
1934-21-0 (Parent) 2237234-84-1 (fd&c yellow no. 5 aluminum lake salt/solvate) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-N-[(Z)-[4-[(9-ethylcarbazol-3-yl)amino]-4-oxobutan-2-ylidene]amino]benzamide](/img/structure/B10817112.png)
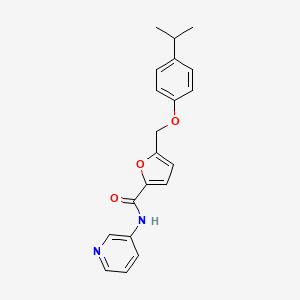
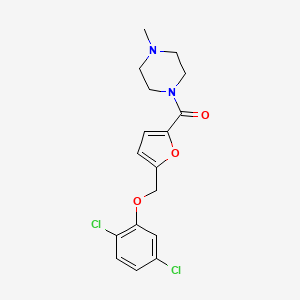
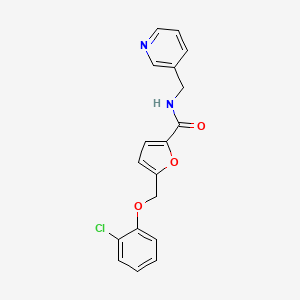
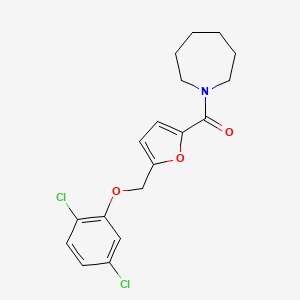
![6-[5-(Naphthalen-1-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B10817139.png)
![N-cycloheptyl-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide](/img/structure/B10817144.png)
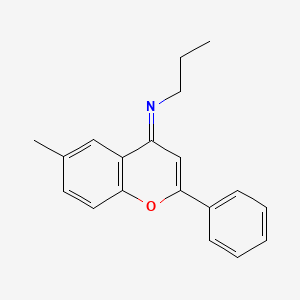
![2-(1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-1-oxopropan-2-yl)isoindoline-1,3-dione](/img/structure/B10817153.png)
![(E)-3-(Benzo[d]thiazol-2-yl)-4-(naphthalen-2-yl)but-3-enoic acid](/img/structure/B10817161.png)
![N-(4-methoxyphenyl)-2-{(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B10817166.png)
![5-[(4-tert-butylphenoxy)methyl]-N-pyridin-3-ylfuran-2-carboxamide](/img/structure/B10817170.png)
![5-[(4-Chloro-3-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B10817173.png)
